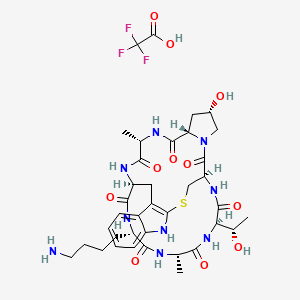

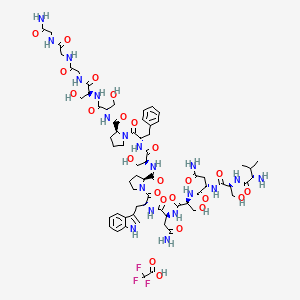

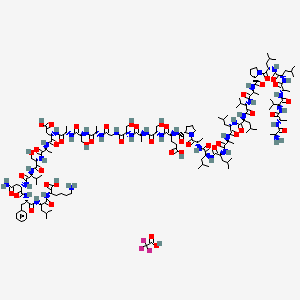

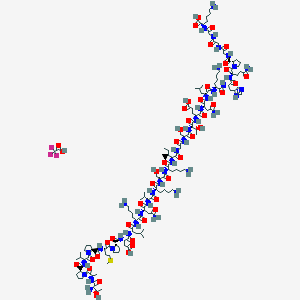

TRAF6 Control Peptide Trifluoroacetate

説明

TRAF6 Control Peptide Trifluoroacetate is a synthetic peptide designed to inhibit the activity of tumor necrosis factor receptor-associated factor 6 (TRAF6). TRAF6 is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including immune response, inflammation, and bone metabolism. The peptide is often used in research to study the signaling pathways and biological functions mediated by TRAF6.

作用機序

Target of Action

The primary target of the TRAF6 Control Peptide Trifluoroacetate is the Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) . TRAF6 is an important linker molecule in the tumor necrosis factor superfamily (TNFSF) and the Toll-like/interleukin-1 receptor (TLR/ILR) superfamily . It is upregulated in various tumors and has been related to tumorigenesis and development .

Mode of Action

The this compound interacts with its target, TRAF6, by binding to the T6DP motif of RANK, preventing RANK from binding to TRAF6 . This interaction disrupts the normal signaling pathways of TRAF6, thereby potentially inhibiting its role in tumorigenesis and tumor development .

Biochemical Pathways

TRAF6 plays a crucial role in the signaling of the TNF receptor superfamily and the IL-1R/TLR superfamily . It is involved in various signaling pathways such as mitogen-activated protein kinase (MAPK) . By inhibiting TRAF6, the this compound can potentially affect these pathways and their downstream effects .

Result of Action

The inhibition of TRAF6 by the this compound can lead to a decrease in TRAF6-induced ubiquitination, tyrosine phosphorylation, and association with tyrosine kinase ZAP70 . This could potentially lead to a decrease in tumorigenesis and tumor development .

生化学分析

Biochemical Properties

TRAF6 Control Peptide Trifluoroacetate interacts with several enzymes, proteins, and other biomolecules. For instance, it interacts with PIK3CA, promoting its nonproteolytic polyubiquitination under serum stimulation . It also interacts with the RING domain, which is involved in K-63 linked ubiquitination of substrate molecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a critical role in modulating the immune system . For instance, it enhances the immunosuppression of Myeloid-Derived Suppressor Cells (MDSCs) by mediating K63-linked polyubiquitination and phosphorylation of signal transducer and activator of transcription 3 (STAT3) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to exert effects at the molecular level. It binds to TRAF6 and enhances oligomerization and autoubiquitination of TRAF6 . This leads to the activation of NF-kappaB and MAPK pathways , influencing gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. For instance, the expression of TRAF6 in MDSCs derived from tumor tissue was significantly upregulated compared with that of MDSCs from the spleen of tumor-bearing mice . This suggests that the effects of this compound can vary over time, depending on the cellular context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving a traf6 knockout zebrafish line, the body of traf6−/− fish was found to be significantly shorter than that of the wildtype . This suggests that the effects of this compound can be dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, a comparative transcriptome analysis showed that 866 transcripts were significantly altered in the traf6−/− liver, mainly involved in the immune system, metabolic pathways, and progesterone-mediated oocyte maturation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. For instance, AKT undergoes K8/14 ubiquitination by TRAF6, which occurs in the nucleus and promotes its membrane recruitment, phosphorylation, and activation under receptor desensitization conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TRAF6 Control Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using mass spectrometry and HPLC to ensure high purity and correct sequence.

化学反応の分析

Types of Reactions

TRAF6 Control Peptide Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitutions are typically performed during the synthesis phase using protected amino acid derivatives.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.

科学的研究の応用

TRAF6 Control Peptide Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the role of TRAF6 in cellular signaling pathways, immune response, and inflammation.

Medicine: Explores potential therapeutic applications in autoimmune diseases, cancer, and bone disorders by inhibiting TRAF6 activity.

Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

類似化合物との比較

Similar Compounds

TRAF6 Inhibitor Peptide: Another peptide designed to inhibit TRAF6, often used in similar research applications.

TRAF6 Decoy Peptide: A peptide that mimics the binding site of TRAF6, preventing its interaction with other proteins.

Uniqueness

TRAF6 Control Peptide Trifluoroacetate is unique due to its specific sequence and trifluoroacetate salt form, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and therapeutic research.

特性

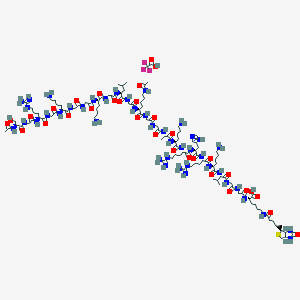

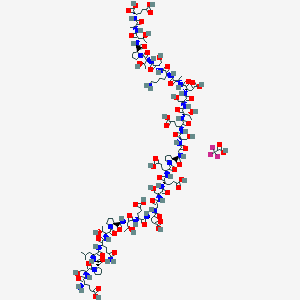

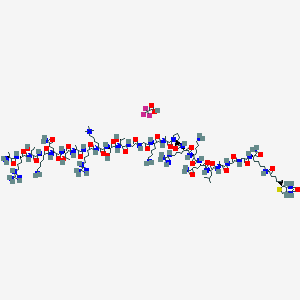

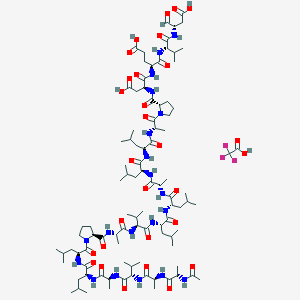

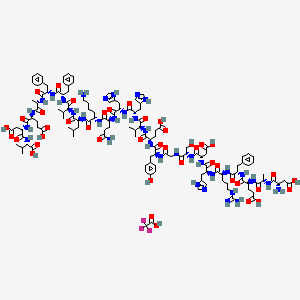

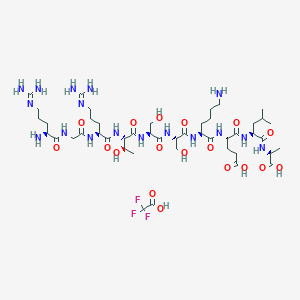

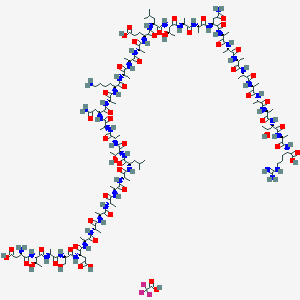

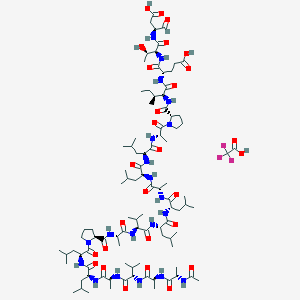

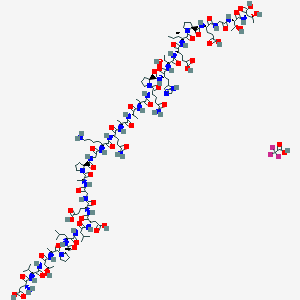

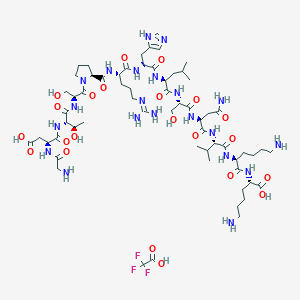

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHXYCJLPLYXGX-BVYNIWOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H233F3N34O44 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3165.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[(1S)-5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-amino-1-oxohexan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid](/img/structure/B6295561.png)